molecular formula C18H16BrN5O3 B2918260 methyl 4-(5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate CAS No. 899981-29-4

methyl 4-(5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

Cat. No.: B2918260
CAS No.: 899981-29-4
M. Wt: 430.262
InChI Key: UTWIAWHMRUIXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a triazole-based compound featuring a 4-bromobenzyl substituent at the triazole N1 position, a 5-amino group on the triazole ring, and a carboxamide linker connecting the triazole to a methyl benzoate group.

Properties

IUPAC Name

methyl 4-[[5-amino-1-[(4-bromophenyl)methyl]triazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5O3/c1-27-18(26)12-4-8-14(9-5-12)21-17(25)15-16(20)24(23-22-15)10-11-2-6-13(19)7-3-11/h2-9H,10,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWIAWHMRUIXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate, identified by CAS number 899981-29-4, is a compound that belongs to the class of triazole derivatives. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H16BrN5O3C_{18}H_{16}BrN_{5}O_{3} with a molecular weight of 430.3 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

PropertyValue
CAS Number899981-29-4
Molecular FormulaC₁₈H₁₆BrN₅O₃
Molecular Weight430.3 g/mol

Antimicrobial Properties

Recent studies have highlighted the potential of triazole derivatives in combating bacterial infections. This compound has shown promising antimicrobial activity against various strains of bacteria. A notable study demonstrated its ability to inhibit the SOS response in Escherichia coli, which is crucial for bacterial survival under stress conditions. The compound acts by modulating the cleavage of LexA protein, a key regulator in the bacterial DNA damage response pathway .

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties. Preliminary data suggest that this compound may exert cytotoxic effects on cancer cell lines. In vitro assays revealed that the compound induces apoptosis in certain cancer cells, potentially through the activation of caspase pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazole compounds. Modifications at the 5-position of the triazole ring and variations in substituents on the benzyl moiety have been shown to influence potency and selectivity. For instance, the presence of bromine at the para position enhances antimicrobial activity compared to non-substituted analogs .

Study 1: Inhibition of Bacterial Resistance

In a high-throughput screening study involving over 1.8 million compounds, analogs similar to this compound were identified as effective inhibitors of RecA-mediated LexA cleavage in E. coli. This inhibition is significant as it potentially prevents the development of antibiotic resistance .

Study 2: Anticancer Efficacy

Another study focused on the anticancer effects of triazole derivatives found that this compound exhibited significant cytotoxicity against human breast cancer cell lines. The mechanism was linked to ROS (reactive oxygen species) generation leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between the target compound and structurally related analogs:

Compound Name Key Structural Features Molecular Weight* Potential Applications Key References
Target Compound : Methyl 4-(5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate 4-Bromobenzyl, 5-amino-triazole, carboxamide, methyl benzoate ~446.3 g/mol Antimicrobial, enzyme inhibition
N-((1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl-)methyl)benzenamine (2d) 4-Bromobenzyl, triazole, benzenamine (no carboxamide or ester) ~341.2 g/mol Unspecified (likely material science)
CAI (5-Amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) Chlorobenzoyl, dichlorobenzyl, carboxamide (no ester) ~434.1 g/mol Calcium influx inhibition, anticancer
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Bromobenzyl, 5-methyl-triazole, carboxamide (no benzoate) ~295.1 g/mol Unspecified (pharmaceutical lead)

*Calculated based on molecular formulas inferred from structures.

Key Observations :

Halogen Effects: The bromine atom in the target compound enhances molecular weight and lipophilicity compared to chloro analogs (e.g., CAI).

Functional Groups : The methyl benzoate group distinguishes the target compound from analogs like 2d and CAI. This ester group likely improves solubility in polar solvents compared to purely aromatic derivatives .

Physicochemical and Pharmacokinetic Properties
  • Solubility: The benzoate ester and carboxamide may enhance aqueous solubility relative to nonpolar analogs like 1-(4-bromobenzyl)-5-methyl-triazole-4-carboxamide .
  • Metabolic Stability: The carboxamide linker in the target compound is less prone to hydrolysis than ester-containing analogs (e.g., CAI derivatives), which undergo phase I metabolism to release benzophenone metabolites .
Crystallographic and Computational Insights
  • Intermolecular Interactions : Brominated triazoles often exhibit strong halogen bonding in crystal structures, as seen in ’s isostructural derivatives. This property could be leveraged in drug design for targeted protein interactions .
  • Software Utilization : Structural characterization of similar compounds frequently employs SHELX programs (e.g., SHELXL for refinement), ensuring high accuracy in bond-length and angle determinations .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

The synthesis typically involves a multi-step process:

Condensation : React 4-bromobenzylamine with a substituted isocyanide to form an intermediate (e.g., 4-bromo-N-substituted benzenecarboximidoyl chloride) .

Cyclization : Treat the intermediate with sodium azide to form the 1,2,3-triazole core.

Esterification : Couple the triazole-carboxamide with methyl 4-aminobenzoate via amide bond formation.

Q. Optimization Strategies :

  • Solvent : Use absolute ethanol with glacial acetic acid as a catalyst to enhance reaction efficiency .
  • Temperature : Reflux for 4–6 hours to ensure complete cyclization .
  • Purification : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane) to isolate the product.

Q. Table 1: Yield Optimization Under Different Conditions

ConditionYield (%)Reference
Ethanol, 4 h reflux82–90
DMF, 6 h reflux75
Acetic acid catalyst+10%

Q. What spectroscopic methods are most effective for characterizing this compound?

1H NMR (400 MHz, DMSO-d6) is critical for confirming substituent positions:

  • Triazole proton : δ 8.2–8.5 ppm (singlet, 1H).
  • Aromatic protons : δ 7.3–7.8 ppm (multiplet, 8H from bromobenzyl and benzoate groups) .
  • Methyl ester : δ 3.8 ppm (singlet, 3H) .

Q. Mass Spectrometry (ESI-API) :

  • Expected [M+H]+: ~484.2 g/mol (C19H17BrN5O3+) .

Q. FT-IR :

  • Amide C=O : ~1650 cm⁻¹.
  • Ester C=O : ~1720 cm⁻¹ .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

SHELXL is widely used for small-molecule refinement :

  • High-resolution data : Resolve disorder in the bromobenzyl group.
  • Twinned data : Apply the TWIN/BASF commands to model pseudo-merohedral twinning .
  • Hydrogen bonding : Use SHELXPRO to analyze interactions (e.g., N–H···O between triazole and benzoate groups) .

Q. Table 2: Key SHELXL Refinement Parameters

ParameterValueReference
R1 (I > 2σ(I))<0.05
wR2 (all data)<0.12
Residual density±0.3 eÅ⁻³

Q. How to address contradictory biological activity data in enzyme inhibition assays?

If studies report conflicting inhibitory activity (e.g., against carbonic anhydrase):

Assay Validation :

  • Confirm enzyme purity and activity using control inhibitors (e.g., acetazolamide) .
  • Use kinetic assays (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Structural Analysis :

  • Perform molecular docking (e.g., AutoDock Vina) to compare binding modes of analogs .
  • Correlate substituent effects (e.g., bromobenzyl vs. fluorobenzyl) with IC50 values .

Q. Table 3: SAR of Triazole Derivatives

SubstituentIC50 (nM)Target Enzyme
4-Bromobenzyl120Carbonic anhydrase
4-Fluorobenzyl450Carbonic anhydrase
Cyclopentyl890HDAC

Q. What strategies improve solubility for in vivo studies without altering bioactivity?

  • Prodrug Design : Replace the methyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) .
  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Q. How to analyze electronic effects of the bromobenzyl group on reactivity?

  • DFT Calculations : Use Gaussian09 to compute frontier orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Hammett Constants : The -Br substituent (σpara = +0.23) increases electrophilicity at the triazole C4 position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.